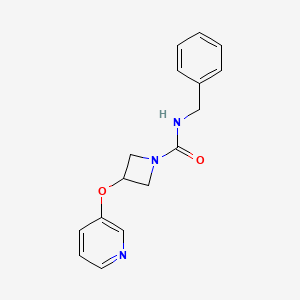

N-benzyl-3-(pyridin-3-yloxy)azetidine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

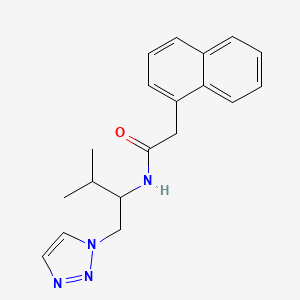

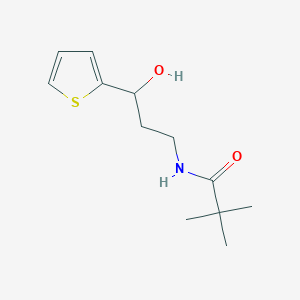

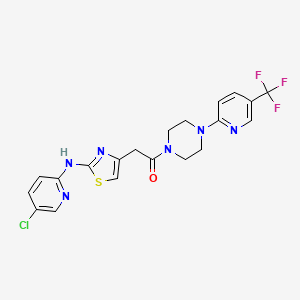

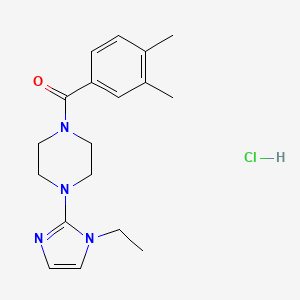

“N-benzyl-3-(pyridin-3-yloxy)azetidine-1-carboxamide” is a complex organic compound. It contains an azetidine core, which is a four-membered ring containing three carbon atoms and one nitrogen atom . This core is substituted with a benzyl group (a benzene ring attached to a CH2 group), a pyridin-3-yloxy group (a pyridine ring attached through an oxygen atom), and a carboxamide group (a carbonyl group (C=O) attached to a nitrogen atom) .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent atoms and the bonds between them. The azetidine core provides a rigid, cyclic structure, while the benzyl, pyridin-3-yloxy, and carboxamide groups contribute additional complexity and functionality .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The azetidine ring is known to be reactive due to its ring strain . The benzyl, pyridin-3-yloxy, and carboxamide groups could also participate in various chemical reactions.Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

The synthesis and pharmacological activities of compounds related to N-benzyl-3-(pyridin-3-yloxy)azetidine-1-carboxamide have been explored for their potential antidepressant and nootropic agents. One study detailed the synthesis of N′-[(1Z)-(substituted aromatic)methylidene] pyridine-4-carbohydrazides and N-[3-chloro-2-(substituted aromatic)-4-oxoazetidin-1-yl]pyridine-4-carboxamides, showing significant antidepressant activity and potential as CNS active agents for therapeutic use (Thomas et al., 2016).

Antibacterial Activity

N-(3-Hydroxy-2-pyridyl)benzamides, closely related to the chemical structure , have been synthesized and tested for their antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus. These compounds showed significant antimicrobial activity, highlighting the potential of this compound derivatives in antibacterial applications (Mobinikhaledi et al., 2006).

Histone Deacetylase Inhibition for Cancer Treatment

The design, synthesis, and biological evaluation of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide as an isotype-selective histone deacetylase (HDAC) inhibitor demonstrated its potential as an anticancer drug. This compound, by selectively inhibiting HDACs 1-3 and 11, showed significant antitumor activity in vivo, indicating the relevance of exploring this compound and its derivatives for cancer therapy (Zhou et al., 2008).

Analgesic Properties

The chemical modification of pyridine moieties, similar to those in this compound, has been studied for optimizing the biological properties of certain compounds. Specifically, the methylation of the pyridine moiety was investigated to enhance analgesic properties, suggesting the importance of structural modifications in developing new analgesics (Ukrainets et al., 2015).

Zebrafish Embryo Developmental Assay

The synthesis of azetidines and pyrrolidines via iodocyclisation of homoallyl amines, and their activity in a zebrafish embryo assay, provides insight into the biological effects of azetidine derivatives. This research demonstrates the suitability of zebrafish embryos for screening new compounds, indicating that this compound derivatives could be explored for potential biological effects through similar assays (Feula et al., 2013).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-benzyl-3-pyridin-3-yloxyazetidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2/c20-16(18-9-13-5-2-1-3-6-13)19-11-15(12-19)21-14-7-4-8-17-10-14/h1-8,10,15H,9,11-12H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXIQNJXYWKXBLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)NCC2=CC=CC=C2)OC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Cyclopropyl-6-[4-(diphenylmethyl)piperazine-1-carbonyl]pyrimidine](/img/structure/B2732646.png)

![2-[(3,4-dichlorophenoxy)methyl]-1H-benzimidazole](/img/structure/B2732650.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(methylthio)-N-((tetrahydrofuran-2-yl)methyl)benzamide](/img/structure/B2732652.png)

![4-cyclopropaneamido-N-(2-{[6-(morpholin-4-yl)pyrimidin-4-yl]formamido}ethyl)benzamide](/img/structure/B2732658.png)

![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B2732663.png)